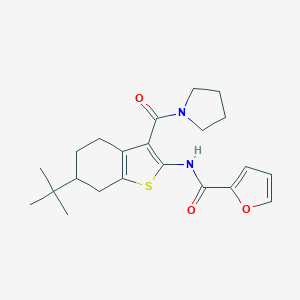![molecular formula C14H15N4O3+ B289495 1-[3-(2-Amino-3-nitroanilino)-3-oxopropyl]pyridinium](/img/structure/B289495.png)
1-[3-(2-Amino-3-nitroanilino)-3-oxopropyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Amino-3-nitroanilino)-3-oxopropyl]pyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ANP and is synthesized through a specific method that involves the reaction of 2-amino-3-nitroaniline and pyridine-3-carbaldehyde. ANP has been found to have various biochemical and physiological effects, making it a valuable tool for research in the fields of neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
ANP exerts its effects through the modulation of various enzymes and receptors in the body. ANP has been found to bind to certain enzymes, inhibiting or activating their activity. ANP has also been found to bind to certain receptors, modulating their activity and downstream signaling pathways.
Biochemical and Physiological Effects:
ANP has been found to have various biochemical and physiological effects in the body. ANP has been found to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. ANP has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ANP has several advantages as a tool for scientific research. ANP is a relatively stable compound that is easy to synthesize and purify. ANP is also soluble in water and other polar solvents, making it easy to work with in the laboratory.
One limitation of ANP is that it has a relatively short half-life in the body, making it difficult to study its long-term effects. ANP is also a relatively new compound, and its effects on the body are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on ANP. One area of research is the potential use of ANP as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Another area of research is the development of new drugs that target the enzymes and receptors modulated by ANP. Additionally, further studies are needed to fully understand the mechanisms of action of ANP and its effects on the body.
Synthesemethoden
ANP is synthesized through a reaction between 2-amino-3-nitroaniline and pyridine-3-carbaldehyde. The reaction takes place in the presence of a catalyst, typically acetic acid, and is performed under reflux conditions. The resulting product is a yellow powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
ANP has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, ANP has been used as a tool to study the mechanisms of action of neurotransmitters and their receptors. ANP has also been studied for its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
In pharmacology, ANP has been used to study the effects of various drugs on the body. ANP has been found to have a modulatory effect on the activity of certain enzymes, making it a valuable tool for drug discovery and development.
In biochemistry, ANP has been used to study the interactions between proteins and nucleic acids. ANP has been found to bind to DNA and RNA, making it a useful tool for studying the structure and function of these molecules.
Eigenschaften
Molekularformel |
C14H15N4O3+ |
|---|---|
Molekulargewicht |
287.29 g/mol |
IUPAC-Name |
N-(2-amino-3-nitrophenyl)-3-pyridin-1-ium-1-ylpropanamide |
InChI |
InChI=1S/C14H14N4O3/c15-14-11(5-4-6-12(14)18(20)21)16-13(19)7-10-17-8-2-1-3-9-17/h1-6,8-9H,7,10,15H2/p+1 |
InChI-Schlüssel |
FMVIXEGDZFLEBU-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)CCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)

![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)